4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic architecture comprising a 1,2,3-triazole core fused with a 1,2,4-oxadiazole ring. The 4-bromophenyl group at the oxadiazole moiety and the 3,5-dimethylphenyl substituent at the triazole ring confer distinct electronic and steric properties. Such structural complexity is typical of pharmacologically active scaffolds, where heterocycles like triazoles and oxadiazoles enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-10-7-11(2)9-14(8-10)25-16(20)15(22-24-25)18-21-17(23-26-18)12-3-5-13(19)6-4-12/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKESEHWVQQQKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These classes of compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound and its potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 396.24 g/mol. The structure features a bromophenyl group attached to an oxadiazole ring and a triazole amine.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole unit have shown activity against various cancer cell lines. A study demonstrated that oxadiazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells respectively . The presence of the triazole moiety in this compound may further enhance its anticancer efficacy due to synergistic effects observed in related compounds.
Antimicrobial Properties
Compounds with oxadiazole structures have been reported to possess antimicrobial activities. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. In vitro studies have indicated that similar oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory response . The compound under discussion may exhibit similar properties due to its structural characteristics.
Synthesis and Evaluation
In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including HeLa and CaCo-2 . This suggests that the incorporation of different substituents can modulate biological activity significantly.
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various substituted oxadiazoles. The findings indicated that electron-withdrawing groups like bromine enhance cytotoxicity against cancer cells when positioned ortho or para to the active site . This supports the hypothesis that the bromophenyl group in our target compound could play a crucial role in enhancing its biological activity.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Anticancer | 6.2 | Colon Carcinoma (HCT-116) |
| Anticancer | 43.4 | Breast Cancer (T47D) |
| Antibacterial | Varies | Gram-positive/negative |
| Anti-inflammatory | Not specified | COX inhibition |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound are effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 4 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Derivatives of oxadiazoles have shown the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds typically range from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Table 2: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
| Compound B | U-937 | 12.00 | Inhibits cell proliferation |
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have also been noted. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating the effects of various oxadiazole derivatives on human cancer cell lines, it was found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most effective derivatives exhibited IC50 values lower than those of established drugs .
Case Study 2: Antimicrobial Testing
A series of synthesized triazole derivatives were tested against Staphylococcus aureus. Results indicated that compounds with bulky substituents displayed superior antibacterial activity due to increased membrane permeability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl substituent is susceptible to substitution under nucleophilic conditions.
Key Findings :
-
Bromine substitution is facilitated by palladium catalysts in cross-coupling reactions (e.g., Suzuki), yielding biaryl products with applications in medicinal chemistry .
-
Steric hindrance from the 3,5-dimethylphenyl group may reduce reaction rates in SNAr pathways .
Functionalization of the Triazol-5-Amine Group
The primary amine on the 1,2,3-triazole ring undergoes typical amine reactions.
Key Findings :
-
Acylation enhances solubility and bioavailability, critical for drug-design applications .
-
Schiff bases derived from this amine exhibit α-glucosidase inhibitory activity (IC₅₀: 12–18 µM) .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic and ring-opening reactions.
Key Findings :
-
Nitration occurs preferentially at the oxadiazole’s C3 position due to electron-withdrawing effects .
-
Ring opening under reductive conditions generates diamines for further derivatization .
Cross-Coupling via Triazole C–H Activation
The triazole ring enables regioselective C–H bond functionalization.
Key Findings :
-
C–H activation at the triazole’s C4 position is favored due to directing effects of the oxadiazole .
-
Alkenylated products show enhanced fluorescence properties .
Oxidation and Reduction Pathways
Key Findings :
-
Controlled oxidation of the triazole amine generates nitroso intermediates for click chemistry.
Comparison with Similar Compounds
Structural Analogs with Triazole and Oxadiazole Moieties
The target compound shares structural motifs with several triazole- and oxadiazole-containing derivatives. Key analogs include:
Key Observations :
- The target compound’s combination of 1,2,3-triazole and 1,2,4-oxadiazole is rare among analogs, which typically feature only one heterocyclic core .
Substituent Variations and Their Effects
- Bromophenyl vs. Trifluoromethylphenyl : The 4-bromophenyl group in the target compound may confer stronger halogen bonding compared to the electron-withdrawing trifluoromethyl group in , influencing target selectivity.
- Dimethylphenyl vs.
- Benzoxazole vs. Oxadiazole : The benzoxazole-containing analog in exhibits a fused heterocyclic system, which may enhance π-π stacking interactions but reduce synthetic accessibility compared to the target compound’s oxadiazole-triazole hybrid.
Physicochemical and Spectroscopic Comparisons
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps risk decomposition; lower temps slow kinetics |
| Solvent | DMF, THF, or DCM | Polar aprotic solvents enhance cyclization |
| Catalyst | Cu(I) for triazole; Pd for couplings | Catalyst loading (1–5 mol%) balances cost and efficiency |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A combination of techniques ensures structural validation:
- NMR Spectroscopy : H and C NMR confirm substituent positions and heterocyclic connectivity. Aromatic proton splitting patterns distinguish bromophenyl vs. dimethylphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, critical for detecting impurities or byproducts .
- X-ray Crystallography : Resolves tautomeric ambiguities in triazole/oxadiazole systems (e.g., planar vs. non-planar conformations) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm) .
Q. Table: Key Spectral Benchmarks
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| H NMR | Triazole H at δ 7.8–8.2 ppm (singlet) | |
| HRMS | [M+H] m/z calc. for CHBrNO: 447.04 | |
| X-ray | Dihedral angle <5° between oxadiazole and triazole |
Basic: What preliminary biological screening approaches are recommended to assess therapeutic potential?
Answer:
Initial screening should prioritize target-agnostic assays to identify broad bioactivity:
- Antimicrobial : Broth microdilution (MIC assays) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s heterocyclic affinity for ATP-binding pockets .
Q. Table: Representative Screening Results from Analogues
| Bioassay | Activity (IC/MIC) | Reference |
|---|---|---|
| Anticancer (MCF-7) | 12.5 μM | |
| Antibacterial (E. coli) | 25 μg/mL | |
| COX-2 Inhibition | 78% at 50 μM |
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Answer:
Discrepancies often arise from assay variability or structural analogues. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panel for cytotoxicity to ensure reproducibility .
- Structural validation : Confirm batch purity via HPLC (>95%) and XRD to rule out polymorphic effects .
- Comparative SAR studies : Test activity against analogues (e.g., 4-chlorophenyl vs. bromophenyl derivatives) to isolate substituent effects .
Example : A 2025 study found conflicting MIC values for oxadiazole-triazole hybrids; re-testing under controlled O levels resolved variability linked to compound oxidation .
Advanced: What strategies elucidate the compound’s mechanism of action, particularly target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with putative targets (e.g., EGFR kinase). The bromophenyl group often occupies hydrophobic pockets .
- SAR-driven mutagenesis : Modify the triazole amine to assess hydrogen-bonding requirements in enzyme inhibition .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
Case Study : Fluorescence quenching assays revealed strong binding (K = 0.8 μM) between an analogue and human carbonic anhydrase IX, suggesting a hypoxia-selective mechanism .
Advanced: What design principles enhance pharmacological profiles while minimizing toxicity?
Answer:
- Substituent tuning : Replace bromine with electron-withdrawing groups (e.g., CF) to enhance metabolic stability without compromising potency .
- Prodrug strategies : Mask the triazole amine as a phosphate ester to improve solubility and reduce hepatic toxicity .
- In silico ADMET : Use SwissADME to predict bioavailability and Pan-assay interference compounds (PAINS) filters to eliminate promiscuous binders .
Q. Table: Toxicity Mitigation in Analogues
| Modification | Effect | Reference |
|---|---|---|
| 3,5-Dimethylphenyl | Reduced CYP3A4 inhibition vs. phenyl | |
| Oxadiazole → thiadiazole | Lower hepatotoxicity (ALT/AST ↓30%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
